molecular formula C13H15NO4S B2910636 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 329202-71-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2910636
CAS No.: 329202-71-3
M. Wt: 281.33
InChI Key: GIHHAEKBSZAURW-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound belonging to the family of heterocyclic compounds. This compound features a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. Its unique structure and properties make it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to introduce the dioxido group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: Reduction can lead to the formation of thioethers.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.

  • Industry: Utilized in the production of advanced materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-nitro-N-p-tolyl-benzamide

These compounds share the 1,1-dioxido-2,3-dihydrothiophene skeleton but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-10(15)14(11-7-8-19(16,17)9-11)12-5-3-4-6-13(12)18-2/h3-8,11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHHAEKBSZAURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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